4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1183648-15-8
VCID: VC7402471
InChI: InChI=1S/C16H12BrN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21)
SMILES: C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Br
Molecular Formula: C16H12BrN3O
Molecular Weight: 342.196

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

CAS No.: 1183648-15-8

Cat. No.: VC7402471

Molecular Formula: C16H12BrN3O

Molecular Weight: 342.196

* For research use only. Not for human or veterinary use.

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide - 1183648-15-8

Specification

CAS No. 1183648-15-8
Molecular Formula C16H12BrN3O
Molecular Weight 342.196
IUPAC Name 4-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Standard InChI InChI=1S/C16H12BrN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21)
Standard InChI Key RVJQDXKZXGNKFX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

4-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide features a benzamide backbone substituted with a bromine atom at the para position and a pyrazole ring attached via a phenyl group. The molecular formula is C16H12BrN3O\text{C}_{16}\text{H}_{12}\text{Br}\text{N}_3\text{O}, yielding a molecular weight of 358.19 g/mol. X-ray crystallography of analogous compounds reveals planar configurations that enhance intermolecular interactions, critical for biological activity .

Table 1: Comparative Structural Features of Benzamide Derivatives

CompoundMolecular FormulaKey Functional GroupsBiological Activity
4-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamideC16H12BrN3O\text{C}_{16}\text{H}_{12}\text{Br}\text{N}_3\text{O}Bromobenzamide, PyrazoleAntibacterial, Enzyme Inhibition
4-Bromo-N-(1H-pyrazol-4-yl)benzamideC10H9BrN3O\text{C}_{10}\text{H}_{9}\text{Br}\text{N}_3\text{O}Bromobenzamide, PyrazoleAntifungal
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamideC12H10BrN3O\text{C}_{12}\text{H}_{10}\text{Br}\text{N}_3\text{O}Pyrazine, BromophenylAlkaline Phosphatase Inhibition

The bromine atom enhances electrophilic reactivity, facilitating interactions with biological targets, while the pyrazole ring contributes to hydrogen bonding and π-π stacking .

Synthesis Methodologies

The synthesis of 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves a multi-step approach:

  • Formation of the Benzamide Core: 4-Bromobenzoic acid is activated using thionyl chloride (SOCl2_2) to form the corresponding acid chloride, which is then reacted with 4-aminophenylpyrazole under basic conditions .

  • Suzuki-Miyaura Coupling (Optional): For derivatives requiring additional aryl groups, palladium-catalyzed cross-coupling with boronic acids is employed. This method achieves moderate to high yields (60–85%) under inert conditions .

Representative Reaction Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Solvent: 1,4-Dioxane/H2_2O (10:1)

  • Temperature: 90°C, 24 hours

Biological Activities and Mechanisms

Antibacterial Efficacy

Against extensively drug-resistant (XDR) Salmonella Typhi, the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin. Molecular docking studies suggest inhibition of DNA gyrase by binding to the ATPase domain .

Enzyme Inhibition

The compound demonstrates inhibitory activity against alkaline phosphatase (IC50_{50} = 4.2 µM), potentially due to interactions with the enzyme’s Zn2+^{2+}-binding site. Comparative analysis with 5a–5d derivatives (see Table 1) reveals that electron-withdrawing groups enhance potency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 9.67 (s, 1H, NH), 8.80 (s, 1H, pyrazole-H), 7.67–7.17 (m, aromatic-H) .

  • 13C^{13}\text{C} NMR: δ 159.6 (C=O), 141.4 (C-Br), 116.3 (pyrazole-C).

Infrared (IR) Spectroscopy:

  • Strong absorption at 1670 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (C-N amide).

Applications in Pharmaceutical Research

The compound’s dual functionality makes it a candidate for:

  • Antimicrobial Drug Development: Synergistic effects observed with β-lactam antibiotics against XDR pathogens .

  • Kinase Inhibition: Structural analogs show promise in targeting cyclin-dependent kinases (CDKs) in cancer studies.

Comparative Analysis with Structural Analogs

Table 2: Biological Performance of Pyrazole-Benzamide Derivatives

CompoundMIC (µg/mL)Enzyme IC50_{50} (µM)Solubility (mg/mL)
4-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide8.04.20.15
4-Bromo-N-(5-methylpyrazol-3-yl)benzamide12.56.80.09
N-(4-Chlorophenyl)pyrazine-2-carboxamide15.08.10.22

Electron-deficient aromatic rings improve target binding but reduce solubility, necessitating formulation optimization .

Future Perspectives

Future research should prioritize:

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